molecular formula C18H12ClN3O4S B5431216 6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5431216
M. Wt: 401.8 g/mol
InChI Key: AJETZFQQWDWDNR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group, a chlorophenyl group, and a sulfanyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of (E)-6-(4-hydroxystyryl)-4,5-dihydropyridazin-3(2H)-one with potassium carbonate and 2-chloro-1-(4-chlorophenyl)ethan-1-one in acetone under reflux conditions . After cooling, the solution is filtered, and the solvent is removed under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, catalysts like palladium on carbon, and bases like potassium carbonate. Reaction conditions often involve refluxing in solvents like acetone or ethanol.

    Major Products: The major products depend on the type of reaction. For example, reduction of the nitro group yields an amino derivative, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or tumor growth, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Some examples are:

The uniqueness of 6-[(E)-2-{2-[(4-chlorophenyl)sulfanyl]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[(E)-2-[2-(4-chlorophenyl)sulfanylphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4S/c19-12-6-8-13(9-7-12)27-15-4-2-1-3-11(15)5-10-14-16(22(25)26)17(23)21-18(24)20-14/h1-10H,(H2,20,21,23,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJETZFQQWDWDNR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.